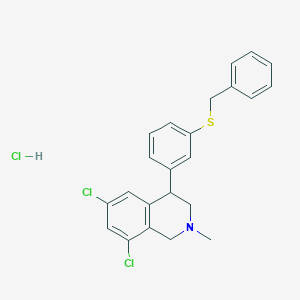

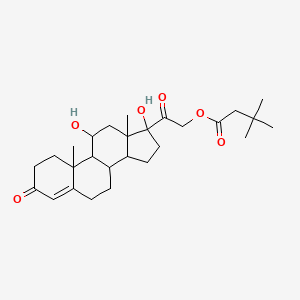

![molecular formula C22H26ClN7O B12301291 [1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)

[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PF-06424439 est un inhibiteur puissant et sélectif de la diacylglycérol acyltransférase 2 (DGAT2). Il s'agit d'un composé d'imidazopyridine qui a montré un potentiel significatif dans la réduction des taux lipidiques hépatiques et des triglycérides plasmatiques. Ce composé est particulièrement remarquable pour sa lente réversibilité et son inhibition dépendante du temps, ce qui en fait un outil précieux dans la recherche métabolique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

PF-06424439 peut être synthétisé par une série de réactions chimiques impliquant des dérivés d'imidazopyridineLes conditions de réaction comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir la pureté et le rendement du produit final .

Méthodes de Production Industrielle

La production industrielle de PF-06424439 implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Le processus peut impliquer des réacteurs à flux continu, des équipements de synthèse automatisés et des mesures de contrôle qualité strictes pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de Réactions

PF-06424439 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles.

Réactifs et Conditions Communes

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants incluent les halogénures, les acides et les bases.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent donner lieu à une variété de dérivés fonctionnalisés .

Applications de la Recherche Scientifique

PF-06424439 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le métabolisme lipidique et l'inhibition enzymatique.

Biologie : Étudié pour ses effets sur la mortalité cellulaire et la synthèse lipidique dans diverses lignées cellulaires, y compris les cellules épithéliales du côlon et les cellules souches du cancer colorectal.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans la réduction des taux lipidiques hépatiques et des triglycérides plasmatiques dans les conditions de dyslipidémie.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les troubles métaboliques

Mécanisme d'Action

PF-06424439 exerce ses effets en inhibant la diacylglycérol acyltransférase 2 (DGAT2). Cette enzyme est impliquée dans l'étape finale de la synthèse des triglycérides, convertissant le diacylglycérol et l'acyl-CoA en triglycérides. En inhibant la DGAT2, PF-06424439 réduit la synthèse des triglycérides, conduisant à des niveaux plus faibles de triglycérides plasmatiques et de lipides hépatiques. L'inhibition est non compétitive par rapport au substrat acyl-CoA, et le composé présente une lente réversibilité et une inhibition dépendante du temps .

Applications De Recherche Scientifique

PF-06424439 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study lipid metabolism and enzyme inhibition.

Biology: Investigated for its effects on cell mortality and lipid synthesis in various cell lines, including epithelial colon cells and colorectal cancer stem cells.

Medicine: Explored for its potential therapeutic effects in reducing hepatic lipid levels and plasma triglycerides in dyslipidemic conditions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic disorders

Mécanisme D'action

PF-06424439 exerts its effects by inhibiting diacylglycerol acyltransferase 2 (DGAT2). This enzyme is involved in the final step of triglyceride synthesis, converting diacylglycerol and acyl-CoA to triglycerides. By inhibiting DGAT2, PF-06424439 reduces the synthesis of triglycerides, leading to lower levels of plasma triglycerides and hepatic lipids. The inhibition is noncompetitive with respect to the acyl-CoA substrate, and the compound demonstrates slow reversibility and time-dependent inhibition .

Comparaison Avec Des Composés Similaires

PF-06424439 est unique dans son inhibition puissante et sélective de la DGAT2. Les composés similaires incluent :

PF-06427878 : Un autre inhibiteur de la DGAT2 avec des propriétés similaires mais une structure chimique différente.

LY 294002 : Un inhibiteur de la phosphoinositide 3-kinase qui affecte également le métabolisme lipidique mais par une voie différente.

Atglistatin : Un inhibiteur sélectif de la lipase des triglycérides adipeux, impliqué dans le métabolisme lipidique mais ciblant une enzyme différente

PF-06424439 se distingue par sa forte sélectivité pour la DGAT2 et son inhibition lente et réversible, ce qui en fait un outil précieux pour la recherche métabolique et les applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C22H26ClN7O |

|---|---|

Poids moléculaire |

439.9 g/mol |

Nom IUPAC |

[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C22H26ClN7O/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27) |

Clé InChI |

PZHNKPBYOPQTRG-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[13-Acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B12301238.png)

![4-[(4-Acetyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide](/img/structure/B12301246.png)

![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)

![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B12301266.png)

![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B12301280.png)

![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)

![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)

![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)